molecular formula C19H11N3OS B12729511 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- CAS No. 82828-64-6

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl-

Cat. No.: B12729511
CAS No.: 82828-64-6
M. Wt: 329.4 g/mol
InChI Key: IDXHDSPZOJVKGL-UHFFFAOYSA-N
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Description

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone core fused with a thiadiazole ring, makes it an interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with a few drops of hydrochloric acid as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer activities . The exact pathways depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- lies in its fused ring structure, which combines the properties of both thiadiazole and quinazolinone derivatives. This fusion enhances its biological activity and makes it a valuable compound for research and development in various fields .

Properties

CAS No.

82828-64-6

Molecular Formula

C19H11N3OS

Molecular Weight

329.4 g/mol

IUPAC Name

14-phenyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one

InChI

InChI=1S/C19H11N3OS/c23-18-15-10-13-8-4-5-9-14(13)11-16(15)20-19-22(18)21-17(24-19)12-6-2-1-3-7-12/h1-11H

InChI Key

IDXHDSPZOJVKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2

Origin of Product

United States

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